N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-16(9-3-4-10-16)12-17-21(19,20)15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11,17-18H,3-4,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHSIMHCIYLUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide typically involves the following steps:
Formation of the Naphthalene-2-sulfonamide Core: This can be achieved by reacting naphthalene-2-sulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Cyclopentyl Moiety: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the naphthalene-2-sulfonamide intermediate.
Hydroxylation: The final step involves the hydroxylation of the cyclopentyl group, which can be carried out using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of naphthalene-2-sulfonyl chloride and cyclopentyl halide.
Continuous Flow Reactors: Utilization of continuous flow reactors to ensure efficient and consistent reaction conditions.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide is a chemical compound with a naphthalene ring substituted with a sulfonamide group and a hydroxylated cyclopentyl moiety. It falls under organic compounds, specifically naphthalene sulfonic acids and derivatives. The molecular weight of the compound is approximately 319.39 g/mol. It is typically a solid at room temperature. This compound has garnered attention in medicinal chemistry and organic synthesis because of its diverse chemical properties and potential applications in drug discovery.
Scientific Research Applications
this compound has potential applications in various scientific fields:
- Reference Compound: It can serve as a reference compound in studies, such as one investigating the photophysical properties of poly(propylene amine) dendrimers.
- Antimicrobial Properties: The sulfonamide group can interact with biological targets and may exhibit antimicrobial properties by inhibiting certain enzymes, potentially mimicking para-amino benzoic acid (PABA), which is essential for bacterial growth.
- Binding Affinity: The hydroxylated cyclopentyl moiety may enhance its binding affinity to specific receptors or enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Structural and Functional Analogues
N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide
- Structure : Features a benzylpiperidine group linked to a methoxyethyl chain.
- Activity : Exhibits potent, selective, and reversible BuChE inhibition (IC₅₀ = 8.2 nM) with improved cognitive function in AD models .
- Binding Interactions :
- Pharmacokinetics : Demonstrated blood-brain barrier penetration and utility as a PET tracer ([11C]4) for in vivo imaging .
N-(Pyrimidin-2-ylcarbamoyl)naphthalene-2-sulfonamide (5j)
- Structure : Pyrimidine carbamoyl substituent.
- Key Difference : Lacks the cycloalkyl or piperidine moieties critical for dual AChE/BuChE inhibition, underscoring the importance of bulky substituents for enzyme selectivity .
N-(1-Phenylethyl)naphthalene-2-sulfonamide
- Structure : Simple phenylethyl group.
Mechanistic and Kinetic Differences
Table 1: Inhibition Constants (Ki) and Selectivity Profiles
| Compound | AChE Ki (nM) | BuChE Ki (nM) | Selectivity (BuChE/AChE) | Key Structural Feature |
|---|---|---|---|---|
| N-[(1-hydroxycyclopentyl)methyl] derivative* | N/A | N/A | N/A | Hydroxycyclopentylmethyl |
| N-((1-Benzylpiperidin-3-yl)methyl)-... | 320 | 8.2 | 39:1 | Benzylpiperidine + methoxyethyl |
| Compound 6-1 (dibenzofuran derivative) | 45 | 12 | 3.75:1 | Dibenzofuran + fluorophenyl |
| Compound 7-6 (fluorophenyl derivative) | 28 | 18 | 1.55:1 | Fluorophenyl + hydrogen-bonding |
*Data inferred from structural analogs; direct measurements unavailable.
- Hydroxycyclopentyl vs. However, the absence of a methoxyethyl chain (as in N-((1-benzylpiperidin-3-yl)methyl)-...) could limit hydrogen-bonding interactions with residues like GLY116 .
- Fluorine Substitution : Fluorine atoms in compound 7-6 enhance potency via polar interactions (e.g., with GLY116 in BuChE), suggesting that electronegative substituents could benefit the hydroxycyclopentyl derivative .
Binding Mode Analysis
Table 2: Key Residue Interactions in BuChE and AChE
| Compound | BuChE Interactions | AChE Interactions |
|---|---|---|
| N-[(1-hydroxycyclopentyl)methyl] derivative* | Predicted: Hydroxy group → hydrogen bond with ASP70 | Predicted: π-alkyl with TRP86 |
| N-((1-Benzylpiperidin-3-yl)methyl)-... | π-π stacking (TYR332), π-alkyl (TRP82) | π-alkyl (TRP86), hydrogen bond (TYR72) |
| Compound 6-1 | Strong π-alkyl (ALA328, PHE329) | Dibenzofuran → π-π (TYR341, TRP286) |
*Based on molecular docking studies of analogs .
- Hydroxy Group Impact : The 1-hydroxycyclopentyl group could mimic the methoxyethyl chain’s role in forming hydrogen bonds, as seen in compound 7-6 .
- Selectivity Trade-offs : Bulky substituents (e.g., benzylpiperidine) favor BuChE selectivity, while smaller groups (e.g., hydroxycyclopentyl) may shift preference toward AChE .
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a naphthalene core, a sulfonamide group, and a cyclopentyl moiety with a hydroxyl substituent. The presence of the sulfonamide group is significant as it is known for its biological activity, particularly in inhibiting bacterial growth by interfering with folic acid synthesis.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound may inhibit bacterial growth by targeting enzymes involved in folic acid synthesis, similar to other sulfonamides. This mechanism is crucial for its potential as an antibacterial agent .
- Anti-inflammatory Properties : The compound may modulate signaling pathways associated with inflammation, potentially affecting cytokine production and immune response .
Antimicrobial Studies
Several studies have highlighted the antimicrobial potential of naphthalene derivatives, including this compound. For instance:
- In vitro studies demonstrated that related naphthalene sulfonamides exhibited significant antibacterial activity against various strains of bacteria. The mechanism often involves the inhibition of bacterial enzyme systems essential for growth .
Anti-inflammatory Studies
Research has also indicated that naphthalene derivatives can exert anti-inflammatory effects. For example:
- A study on naphthalene-1-sulfonamide derivatives showed promising results in reducing inflammation markers in animal models, suggesting similar potential for this compound .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds. Below is a summary table highlighting key differences and similarities.
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notable Mechanism |
|---|---|---|---|
| This compound | Moderate | Promising | Inhibition of folic acid synthesis |
| Naphthalene-1-sulfonamide | High | Moderate | Enzyme inhibition |
| Sulfanilamide | High | Low | Folic acid synthesis inhibition |
Case Study 1: Antimicrobial Efficacy
A study published in 2022 evaluated the antimicrobial efficacy of various naphthalene derivatives against clinical isolates. The findings suggested that compounds similar to this compound could serve as effective alternatives to traditional antibiotics due to their unique mechanisms of action .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory diseases, naphthalene derivatives were tested for their ability to reduce cytokine levels in vitro. Results indicated that these compounds could significantly lower pro-inflammatory cytokines, supporting their therapeutic potential in treating inflammatory conditions .
Q & A
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 interactions .
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using lipid bilayer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
